![molecular formula C16H12N4OS2 B2908611 3-methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 919019-13-9](/img/structure/B2908611.png)
3-methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry.
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that the compound may interact with multiple targets.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells , suggesting that they may interact with targets involved in cell proliferation.
Biochemical Pathways
These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
For instance, it could inhibit the growth of tumor cells , suggesting that it may induce cell cycle arrest or apoptosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the solubility of a compound in various solvents can affect its bioavailability and hence its efficacy . The stability of a compound can also be influenced by factors such as temperature, pH, and exposure to light.
Biochemische Analyse
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have diverse biological activities, and their effects can change over time .
Dosage Effects in Animal Models
Thiazole derivatives are known to have diverse biological activities, and their effects can vary with dosage .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in creating pharmaceuticals and agrochemicals.
Biology: Biologically, thiazole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents. The compound's ability to interact with biological targets makes it valuable in drug discovery and development.
Medicine: In medicine, 3-methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide and its derivatives are being explored for their therapeutic potential. They may be used in the treatment of various diseases, including infections and cancer.
Industry: In industry, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products.
Vergleich Mit ähnlichen Verbindungen
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
Imidazo[2,1-b]thiazole derivatives: These compounds have a similar core structure and are used in similar applications.
Phenyl-substituted thiazoles: These compounds contain a phenyl group attached to the thiazole ring, enhancing their biological activity.
Uniqueness: 3-Methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3-methyl-6-phenyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-10-13(14(21)19-15-17-7-8-22-15)23-16-18-12(9-20(10)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDFTPONPPQCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
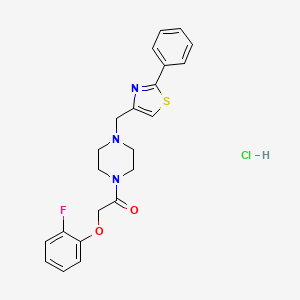
![2-[5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2908531.png)
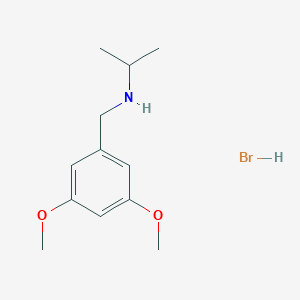
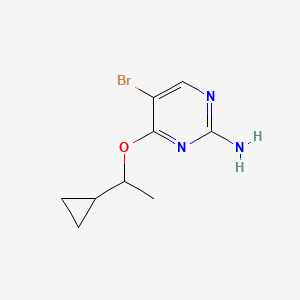
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2908535.png)
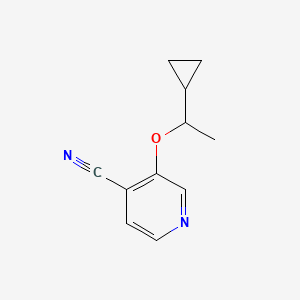
![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908542.png)
![(2E)-3-[4-(methylsulfanyl)phenyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2908544.png)
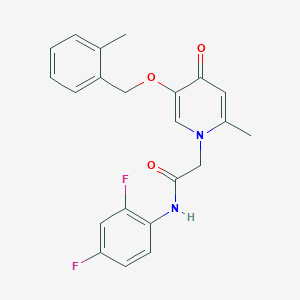
![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908548.png)
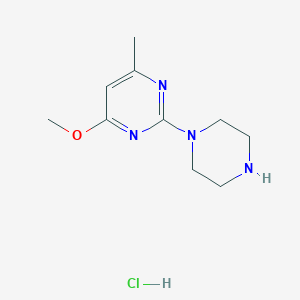
![2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2908550.png)
